(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Overview
Description
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine is an organic compound that features both cyclopropyl and thiophene groups attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine typically involves the reaction of cyclopropylmethylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method involves the use of automated reactors and precise control of temperature, pressure, and reactant flow rates to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any functional groups present on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: Shares the thiophene group but lacks the cyclopropylmethyl group.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the thiophene group.
Thiophene derivatives: Various compounds containing the thiophene ring with different substituents.
Uniqueness
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine is unique due to the combination of cyclopropyl and thiophene groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDFRCXUPUXKMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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